Potassium phenylglycolate
Description
Significance within Alpha-Hydroxy Carboxylate Chemistry
Alpha-hydroxy carboxylates, and their parent alpha-hydroxy acids (AHAs), are organic compounds characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.orgwikiwand.com This structural arrangement imparts unique chemical reactivity, making them crucial precursors in a wide range of organic syntheses. wikipedia.org Compounds in this class, such as glycolic acid, lactic acid, and mandelic acid, are used in the industrial-scale preparation of various other chemicals, including polymers and aldehydes. wikipedia.org
Potassium phenylglycolate holds significance within this chemical family primarily as a stable, soluble salt form of mandelic acid. ontosight.aiwikipedia.org This facilitates its use in aqueous reaction media and as a buffer to maintain stable pH conditions. ontosight.ai Its role as a synthetic intermediate is paramount, particularly in the pharmaceutical and cosmetic industries, where it serves as a starting material for more complex molecules. ontosight.ai The reactivity of the hydroxyl and carboxylate groups allows for a variety of chemical modifications, making it a versatile tool for synthetic chemists.
Table 1: Physicochemical Properties of this compound This interactive table provides key data for this compound.
| Property | Value | Source |
|---|---|---|
| IUPAC Name | potassium;2-hydroxy-2-phenylacetate | nih.gov |
| Molecular Formula | C₈H₇KO₃ | nih.gov |
| Molar Mass | 190.24 g/mol | nih.gov |
| Parent Acid | Mandelic Acid | nih.gov |
| CAS Number | 84864-61-9 | nih.gov |
Historical Perspectives on Related Phenylglycolic Acid Derivatives
The study of phenylglycolic acid derivatives dates back to the 19th century. The parent compound, mandelic acid (2-hydroxy-2-phenylacetic acid), was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from amygdalin, a compound found in bitter almonds. wikipedia.org The name "mandelic acid" is derived from the German word "Mandel," meaning almond. wikipedia.org
Early synthetic routes to mandelic acid typically involved the hydrolysis of mandelonitrile, which is the cyanohydrin of benzaldehyde (B42025). wikipedia.org This multi-step process begins with the reaction of benzaldehyde with sodium cyanide. Over the years, research has expanded to various other derivatives. For instance, the oxidation of mandelic acid using an oxidizing agent like potassium permanganate (B83412) can yield phenylglyoxylic acid. wikipedia.org The development of methods to synthesize and resolve enantiomers of phenylglycolic acid and its derivatives has been a significant area of research, driven by the need for optically active compounds as intermediates in drug synthesis. google.comgoogle.com
Scope and Emerging Research Trajectories
The research landscape for this compound and related mandelates is evolving, with a focus on new synthetic applications and materials. One emerging area is the synthesis of novel ionic liquids incorporating the mandelate (B1228975) anion. researchgate.net These compounds are being investigated for their unique chemical properties and potential applications.
Furthermore, this compound continues to be a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. ontosight.aigoogle.com Research focuses on developing more efficient and stereoselective catalytic processes that utilize mandelate derivatives. For example, mandelate esters are used in NMR analysis to determine the enantiomeric purity and absolute configuration of secondary alcohols, a critical step in asymmetric synthesis. semanticscholar.org The development of novel phenylglyoxylic acid derivatives from mandelic acid precursors for use as stereoisomerically enriched intermediates is another active research frontier. google.com The integration of automated high-throughput experimentation and machine learning is also beginning to accelerate the discovery of new reactions and optimize conditions for transformations involving these derivatives. nso-journal.org
Table 2: Key Phenylglycolic Acid Derivatives and Their Research Significance This interactive table highlights important derivatives related to this compound.
| Compound Name | Chemical Formula | Significance in Research | Key Finding/Use |
|---|---|---|---|
| Mandelic Acid | C₈H₈O₃ | Parent acid of this compound; a key alpha-hydroxy acid. wikipedia.org | Precursor to various drugs and polymers; used in chemical peels. wikipedia.orgwikipedia.org |
| Phenylglyoxylic Acid | C₈H₆O₃ | Oxidation product of mandelic acid. wikipedia.org | Substrate for benzoylformate decarboxylase; a keto acid intermediate. wikipedia.org |
| Mandelonitrile | C₈H₇NO | Traditional precursor in the synthesis of mandelic acid. wikipedia.org | Formed from benzaldehyde; key intermediate in classic mandelic acid synthesis. wikipedia.org |
| O-acetylmandelic acid | C₁₀H₁₀O₄ | Chiral derivatizing agent used in NMR spectroscopy. semanticscholar.org | Used to determine enantiomeric purity of alcohols and amines. semanticscholar.org |
| Cyclohexylphenyl glycolic acid | C₁₄H₁₈O₃ | An analogue used in the synthesis of pharmaceuticals. google.com | Intermediate for optically active esters with therapeutic applications. google.com |
Structure
3D Structure of Parent
Properties
CAS No. |
84864-61-9 |
|---|---|
Molecular Formula |
C8H7KO3 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
potassium;2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C8H8O3.K/c9-7(8(10)11)6-4-2-1-3-5-6;/h1-5,7,9H,(H,10,11);/q;+1/p-1 |
InChI Key |
UXIPJZUVTLMZBG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)[O-])O.[K+] |
Origin of Product |
United States |
Synthesis Methodologies and Precursor Chemistry
Strategies for the Preparation of Alkali Metal Phenylglycolates
The formation of an alkali metal salt of phenylglycolic acid, such as potassium phenylglycolate, involves the deprotonation of the carboxylic acid group by a suitable base. The choice of method can range from simple neutralization reactions to more specialized techniques in non-aqueous environments.
The most direct route to forming this compound is the reaction of phenylglycolic acid (mandelic acid) with a potassium-containing base. This acid-base neutralization reaction is typically straightforward and results in the formation of the salt and a benign byproduct like water or carbonic acid. Common potassium bases for this purpose include potassium hydroxide (B78521) (KOH) and potassium carbonate (K₂CO₃).
In addition to direct neutralization, alkali metal phenylglycolates can be prepared under anhydrous conditions. One such method involves the reaction of a silylated precursor of the acid with an alkali metal alkoxide, such as potassium tert-butoxide (KOtBu), in a suitable organic solvent. mdpi.com This approach is particularly useful when the presence of water must be avoided. The formation of alkali metal salts from their fused chlorides via electrolysis is another established, albeit energy-intensive, method for producing alkali metals which can then be used in salt formation. uobabylon.edu.iqlibretexts.org
Table 1: Comparison of Synthesis Methods for this compound
| Method | Reagents | Solvent | Key Features |
|---|---|---|---|
| Aqueous Neutralization | Phenylglycolic Acid, Potassium Hydroxide (KOH) | Water | Simple, high-yield, produces water as a byproduct. |
| Carbonate Reaction | Phenylglycolic Acid, Potassium Carbonate (K₂CO₃) | Water / Alcohol | Milder than KOH, produces CO₂ and water. |
| Anhydrous Alkoxide | Silyl-protected Phenylglycolic Acid, Potassium tert-butoxide | Tetrahydrofuran (B95107) (THF) | Anhydrous conditions, suitable for moisture-sensitive applications. mdpi.com |
Phenylglycolic acid possesses a chiral center at the alpha-carbon, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-phenylglycolic acid and (S)-phenylglycolic acid. For many applications, obtaining a single enantiomer is crucial. This is achieved through stereo-controlled synthesis or the resolution of a racemic mixture.
One of the most established methods for obtaining enantiomerically pure phenylglycolic acid is classical resolution. google.com This process involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent. This reaction creates a pair of diastereomeric salts, which have different physical properties (such as solubility) and can be separated by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a strong acid to liberate the enantiomerically pure phenylglycolic acid. google.com
Modern synthetic chemistry also employs asymmetric synthesis, where catalysts or chiral auxiliaries are used to directly produce the desired enantiomer of the phenylglycolic acid precursor with high stereoselectivity. researchgate.netresearchgate.net
Table 2: General Steps for Classical Resolution of Phenylglycolic Acid
| Step | Description | Purpose |
|---|---|---|
| 1. Salt Formation | A racemic mixture of phenylglycolic acid is reacted with a chiral resolving agent (e.g., an enantiomerically pure amine). | To form a mixture of two diastereomeric salts. google.com |
| 2. Separation | The diastereomeric salts are separated based on differences in physical properties, typically solubility, via fractional crystallization. | To isolate one of the diastereomeric salts. |
| 3. Liberation | The isolated diastereomeric salt is treated with a mineral acid (e.g., HCl). | To break the salt and release the enantiomerically pure phenylglycolic acid. google.com |
Enolate Formation Chemistry
Enolates are highly reactive intermediates crucial for forming new carbon-carbon bonds. masterorganicchemistry.com While phenylglycolic acid itself is not typically converted directly to an enolate at the alpha-carbon due to the presence of more acidic hydroxyl and carboxyl protons, the enolates of its ester or ketone precursors are synthetically valuable. The generation and reactivity of these enolates are highly dependent on the reaction conditions.
The formation of an enolate requires the removal of a proton from the α-carbon adjacent to a carbonyl group. libretexts.org For a phenylglycolate system, this is practically achieved using a phenylglycolate ester rather than the free acid. A strong, non-nucleophilic base is necessary to ensure complete and irreversible deprotonation. libretexts.orglibretexts.org To generate a potassium enolate specifically, a potassium-containing base is used.
Commonly employed strong potassium bases include potassium hydride (KH), potassium amide (KNH₂), and potassium hexamethyldisilazide (KHMDS). nih.gov These bases are potent enough to deprotonate the α-carbon of esters and ketones. For instance, treating an alkyl phenylglycolate with KHMDS in an aprotic solvent like tetrahydrofuran (THF) at low temperatures generates the corresponding potassium enolate in high concentration. nih.govlibretexts.org Weaker bases, like potassium tert-butoxide (KOtBu), can also be used, though they may lead to an equilibrium mixture of the starting material and the enolate. nih.gov
Table 3: Common Potassium Bases for Enolate Generation
| Base | Formula | pKa of Conjugate Acid | Key Characteristics |
|---|---|---|---|
| Potassium Hydride | KH | ~35 | Strong, non-nucleophilic, heterogeneous reaction. |
| Potassium Hexamethyldisilazide | KHMDS | ~26 | Strong, sterically hindered, soluble in THF, favors kinetic enolate formation. nih.gov |
| Potassium tert-Butoxide | KOtBu | ~19 | Strong, can establish equilibrium, also a nucleophile. nih.gov |
The structure and subsequent reactivity of a potassium enolate are profoundly influenced by the choice of the base and solvent system. These factors control the regioselectivity of enolate formation (for unsymmetrical ketones), the state of enolate aggregation in solution, and the ultimate outcome of reactions with electrophiles (C-alkylation vs. O-alkylation). ubc.camdpi.com
Base: The strength and steric bulk of the base are critical. Strong, sterically hindered bases like KHMDS favor the rapid, irreversible removal of the least sterically hindered proton, leading to the "kinetic" enolate. libretexts.org Weaker bases or less hindered bases at higher temperatures can allow for equilibration, leading to the more thermodynamically stable, substituted enolate. libretexts.org
Solvent: The solvent plays a key role in stabilizing the enolate and modulating its reactivity. egyankosh.ac.in
Weakly Coordinating Solvents (e.g., THF, Diethyl Ether): In these solvents, enolates often exist as large aggregates (like tetramers). ubc.camdpi.com This aggregation can hinder reactivity and favors reaction at the more exposed carbon atom (C-alkylation).
Strongly Coordinating Solvents (e.g., DMSO, HMPA): These polar aprotic solvents effectively solvate the potassium cation, breaking up the aggregates into smaller, more reactive monomers or dimers. ubc.ca This leads to a more "naked" and highly reactive enolate anion, which can increase the proportion of reaction at the oxygen atom (O-alkylation). ubc.ca
The interplay between the potassium counterion, the base, and the solvent system provides a sophisticated toolkit for chemists to control the precise structure and reactivity of the enolate intermediate. mdpi.comprinceton.edu
Table 4: Effect of Solvent and Base on Enolate Properties
| Condition | Favored Enolate | Enolate Structure | Typical Reactivity |
|---|---|---|---|
| Strong, hindered base (KHMDS), low temp, THF | Kinetic | Aggregated | C-alkylation favored. libretexts.orgubc.ca |
| Weaker base (KOtBu), higher temp, protic solvent | Thermodynamic | Equilibrium with starting material | Mixture of products possible. libretexts.org |
| Strong base, strongly coordinating solvent (DMSO) | Kinetic/Thermodynamic | Monomeric, "naked" enolate | Enhanced reactivity, O-alkylation becomes more significant. ubc.ca |
Chemical Reactivity and Mechanistic Investigations of Potassium Phenylglycolate
Nucleophilic Reactivity
The reactivity of potassium phenylglycolate is fundamentally influenced by the phenylglycolate anion, which can act as a nucleophile in various organic reactions. A nucleophile is a chemical species that donates an electron pair to form a chemical bond in a reaction. youtube.comyoutube.combyjus.com The nucleophilicity of the phenylglycolate anion is centered on its oxygen atoms, particularly the carboxylate oxygen, which bears a negative charge.
As a carboxylate anion, phenylglycolate can participate in nucleophilic substitution reactions. byjus.comorganic-chemistry.org In these reactions, the phenylglycolate anion displaces a leaving group on an electrophilic substrate. For instance, in a reaction with an alkyl halide, the phenylglycolate anion can act as a nucleophile to form an ester, with the halide ion acting as the leaving group. youtube.com The general mechanism for such a reaction involves the attack of the nucleophilic carboxylate on the electrophilic carbon of the alkyl halide. youtube.comorganic-chemistry.org
The effectiveness of the phenylglycolate anion as a nucleophile is dependent on several factors, including the solvent, the nature of the electrophile, and the leaving group. organic-chemistry.org Polar aprotic solvents are generally preferred for such reactions as they solvate the cation (potassium) but not the anion, thus preserving the nucleophilicity of the phenylglycolate anion.
Under basic conditions, the α-hydrogen of the phenylglycolate can be abstracted to form an enolate intermediate. pitt.eduyoutube.com Enolates are powerful nucleophiles due to the delocalization of the negative charge over the α-carbon and the oxygen atom of the carbonyl group. youtube.com The formation of either the kinetic or thermodynamic enolate can be controlled by the reaction conditions, such as the choice of base and temperature. pitt.edu
One of the most significant reactions involving enolate intermediates is the aldol (B89426) reaction, where the enolate adds to a carbonyl compound to form a β-hydroxy carbonyl compound. wikipedia.orglibretexts.orgresearchgate.net The enolate derived from phenylglycolate could potentially react with an aldehyde or ketone in a crossed aldol condensation. pitt.edulibretexts.org Another important transformation is the alkylation of the enolate, which allows for the formation of new carbon-carbon bonds at the α-position. youtube.com This reaction typically involves the treatment of the enolate with an alkyl halide. youtube.com
Redox Chemistry
The phenylglycolate moiety can participate in redox reactions, acting either as a reducing agent or undergoing electrochemical transformations.
Phenylglycolate, or its conjugate acid mandelic acid, can function as a reducing agent in certain chemical systems, including those involving actinide elements. The redox chemistry of actinides like neptunium (B1219326) and uranium is complex, with multiple accessible oxidation states. nih.govnih.govrsc.orgoregonstate.eduosti.gov Mandelic acid has been studied as a complexing agent for uranium, forming various species in solution. nih.govnih.gov In the context of actinide separations, reducing agents are often employed to change the oxidation state of an actinide ion, thereby altering its chemical behavior and facilitating its separation from other elements. energy.gov For instance, U(VI) can be reduced to U(IV) using various reducing agents. researchgate.net The α-hydroxy acid functionality in phenylglycolate can be oxidized, allowing it to reduce other species.
The electrochemical behavior of phenylglycolate and its derivatives has been investigated using techniques such as cyclic voltammetry. nih.govekb.egmdpi.com These studies provide insights into the oxidation and reduction potentials of the molecule and the mechanisms of its electrochemical transformations. k-state.edu The oxidation of mandelic acid, the conjugate acid of phenylglycolate, has been shown to proceed via the formation of various intermediates, ultimately leading to products such as benzaldehyde (B42025) and benzoic acid. acs.orgacs.orgorientjchem.org
The following interactive table summarizes the electrochemical data for the oxidation of mandelic acid enantiomers on a modified glassy carbon electrode. nih.gov
| Enantiomer | Oxidation Potential (V) | Reduction Potential (V) |
| D-Mandelic Acid | 1.47 | -1.37 |
| L-Mandelic Acid | 1.71 | -1.48 |
Data obtained from cyclic voltammetry studies on a glassy carbon electrode modified with reduced graphene oxide and γ-globulin. nih.gov
Electrochemical methods are well-suited for the generation of reactive intermediates such as radicals and ions. whiterose.ac.uknih.govmdpi.com The electrochemical oxidation of carboxylates can lead to the formation of radical intermediates through a process known as the Kolbe electrolysis. whiterose.ac.uk In the case of phenylglycolate, anodic oxidation could potentially lead to the formation of a phenylglycolate radical.
Furthermore, the electrochemical reduction of carbonyl compounds can generate radical anions. researchgate.net For phenylglycolate derivatives, this would involve a one-electron transfer to the carbonyl group. These radical and ionic intermediates are highly reactive and can undergo a variety of subsequent reactions, including dimerization, disproportionation, or further redox reactions. The stability and fate of these intermediates are influenced by the electrode material, solvent, and supporting electrolyte used in the electrochemical cell.
Electrochemical Transformations Involving Phenylglycolate Derivatives
Electro-mediated Carbon-Carbon Bond Formation and Cleavage
Electro-mediated synthesis is an emerging field in organic chemistry that utilizes electricity to drive chemical reactions, offering a sustainable alternative to traditional methods. scientificupdate.comrsc.org These electrochemical processes can facilitate the formation and cleavage of carbon-carbon bonds under mild conditions. rsc.org While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the general principles of electrochemical reactions involving related functional groups provide a framework for understanding its potential reactivity.
The formation of C-C bonds via electrochemical methods often involves the generation of radical species or organometallic reagents in situ. rsc.org For instance, the reduction of an organic halide at the cathode can generate a carbanion or a radical, which then acts as a nucleophile to attack an electrophile, forming a new C-C bond. scientificupdate.com Conversely, anodic oxidation can be used to generate electrophilic species or to facilitate oxidative coupling reactions.
The cleavage of C-C bonds is also achievable through electrochemical means, particularly in molecules with specific structural features. For example, the electrocatalytic oxidation of glycerol (B35011) has been shown to proceed via the cleavage of C-C bonds, a process mediated by active hydroxyl species generated at the electrode surface. nih.gov This process is highly dependent on the catalyst and the reaction potential. nih.gov The cleavage kinetics can be sluggish but can be optimized by tailoring the electronic structure of the catalyst. nih.gov
The table below summarizes general conditions and features of electro-mediated C-C bond manipulations.
| Feature | Description | Relevant Factors |
| Reaction Type | C-C Bond Formation (e.g., coupling, alkylation) or C-C Bond Cleavage. | Substrate structure, desired transformation. |
| Electrode | The cathode is the site of reduction; the anode is the site of oxidation. | Material (e.g., Pt, C, Ni, Co), surface area. |
| Mediator/Catalyst | Transition metals (e.g., Ni, Pd, Zn) can be used catalytically to facilitate electron transfer and control selectivity. rsc.org | Catalyst identity, concentration. |
| Solvent/Electrolyte | A supporting electrolyte (e.g., tetraalkylammonium salts) is required to ensure conductivity. The solvent must be stable at the applied potentials. | Solvent polarity, electrolyte stability window. |
| Applied Potential/Current | The key parameter to control the reaction rate and selectivity. | Constant potential (potentiostatic) or constant current (galvanostatic) mode. scientificupdate.com |
Reaction Mechanisms in Metal-Mediated Processes
The potassium cation in this compound plays a crucial role in mediating its reactivity, particularly in the context of its enolate form. The nature of the metal counter-ion significantly influences the structure, aggregation state, and reactivity of enolates.
Mechanistic Pathways of Potassium Enolate C-Alkylation Reactions
The alkylation of enolates is a fundamental C-C bond-forming reaction in organic synthesis. libretexts.org The process involves the reaction of a nucleophilic enolate with an electrophilic alkyl halide in an SN2 reaction. libretexts.org The regioselectivity of this reaction, especially with unsymmetrical ketones, is governed by whether the kinetic or thermodynamic enolate is formed. libretexts.orglibretexts.org
Kinetic vs. Thermodynamic Control: The kinetic enolate is formed faster by removing the most accessible, least sterically hindered α-proton, often using a bulky, strong, non-nucleophilic base at low temperatures. libretexts.org The thermodynamic enolate is the more stable, more substituted enolate and is favored under conditions that allow for equilibration (e.g., higher temperatures, weaker bases, or a protic solvent). libretexts.orgyoutube.com
The potassium counter-ion influences this selectivity. Compared to smaller cations like lithium, the larger potassium ion forms a weaker, more dissociated ionic bond with the enolate oxygen. libretexts.orgstackexchange.com This increased ionic character and reduced aggregation can favor the formation of the thermodynamic enolate by facilitating equilibration. libretexts.org
The general mechanism proceeds in two main steps:
Enolate Formation: A base removes an α-hydrogen from the carbonyl compound to form the potassium enolate.
Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the alkyl halide in an SN2 fashion, forming the new C-C bond and displacing the halide. libretexts.org
The table below compares the conditions that favor kinetic versus thermodynamic enolate formation, which is a key factor in determining the outcome of C-alkylation.
| Factor | Kinetic Enolate | Thermodynamic Enolate |
| Base | Strong, sterically hindered (e.g., LDA) | Strong or weak, less hindered (e.g., NaH, KOtBu) |
| Temperature | Low (e.g., -78 °C) | Higher (e.g., 0 °C to room temp.) |
| Solvent | Aprotic | Protic or aprotic |
| Counter-ion | Smaller, more coordinating (e.g., Li⁺) libretexts.org | Larger, less coordinating (e.g., K⁺) libretexts.org |
| Reaction Time | Short | Long (allows for equilibration) |
Metal-Ene Type Reactions
In certain C-alkylation reactions involving potassium enolates, a metal-ene type mechanism has been proposed as an alternative to the classical two-step SN2 pathway. This is particularly relevant for the reaction of potassium enolates with non-traditional electrophiles like styrenes. researchgate.net
A study combining computational (DFT) and kinetic investigations on the C-alkylation of amides with styrene (B11656), catalyzed by potassium tert-butoxide (KOtBu), supports a metal-ene-type reaction pathway. researchgate.net This mechanism is characterized by a concerted process involving a cyclic transition state.
The proposed steps are:
Initial formation of the potassium enolate.
Coordination of the styrene to the potassium ion of the enolate.
A concerted, six-membered ring transition state where the enolate double bond attacks the terminal carbon of the styrene, the styrene C-H bond breaks, and the proton is transferred to the α-carbon of the original enolate.
This pathway rationalizes various experimental observations and provides a more nuanced understanding of C-alkylation beyond simple SN2 reactions, especially when dealing with unsaturated electrophiles. researchgate.net
Role in Anionic Polymerization Mechanisms
Potassium salts, particularly potassium alkoxides, can act as initiators in anionic polymerization. acs.orgethernet.edu.et Anionic polymerization is a chain-growth method where the active center of the growing polymer chain is an anion. unacademy.com This technique is known for producing polymers with well-controlled molecular weights and narrow molecular weight distributions, a characteristic often described as "living polymerization". researchgate.netwikipedia.org
The role of a potassium alkoxide, such as this compound, would be to initiate polymerization by generating an anionic species from a monomer. However, the precise mechanism of initiation by simple alkoxides has been a subject of debate. acs.org
Proposed Initiation Mechanisms:
Nucleophilic Attack: The alkoxide can directly attack the monomer. For instance, in the polymerization of β-lactones, it was initially thought that the alkoxide attacks the carbonyl carbon, leading to acyl-oxygen bond scission. acs.org
α-Deprotonation: Later studies suggested that for some monomers, the alkoxide acts as a base, deprotonating the monomer at the α-position to generate a carbanionic initiating species. acs.org This was supported by the observation of unsaturated groups in the resulting polymers. acs.org
Monomer Deprotonation (Lactide): In the ring-opening polymerization of L-lactide initiated by potassium-based complexes, an unusual anionic mechanism was observed where the initiator deprotonates the monomer to generate a lactide enolate, which then propagates the polymerization. nih.gov
Potassium alkoxides are also used as modifiers in polymerizations initiated by other organometallics, such as alkyllithiums. libretexts.org The addition of a potassium alkoxide can lead to a counter-ion exchange, forming more reactive potassium-based chain ends. nih.gov This can selectively accelerate the polymerization of certain monomers (like styrene) and influence the microstructure of the resulting copolymer. nih.gov This is explained by a two-state polymerization mechanism involving an equilibrium between less reactive lithiated chain ends and more reactive potassiated chain ends. libretexts.orgnih.gov
The following table summarizes the role of potassium alkoxides in different anionic polymerization systems.
| Polymerization System | Role of Potassium Alkoxide | Proposed Mechanism | Reference(s) |
| β-Lactones | Initiator | α-Deprotonation of monomer | acs.org |
| L-Lactide | Initiator | Monomer deprotonation to form a lactide enolate | nih.gov |
| Styrene/Isoprene Copolymerization (with n-BuLi) | Modifier/Accelerator | Counter-ion exchange (Li⁺ to K⁺), leading to more reactive chain ends | nih.gov |
| General Living Polymerization | Chain Control Agent | Formation of mixed aggregates, creating a dormant state to control reactivity | libretexts.org |
Stereochemical Aspects and Asymmetric Transformations
Chiral Properties of Phenylglycolate Systems
The chirality of potassium phenylglycolate originates from the stereogenic center located at the alpha-carbon (the carbon atom adjacent to the carboxylate group), which is bonded to four different groups: a hydrogen atom, a hydroxyl group, a phenyl group, and the carboxylate group. This tetrahedral arrangement allows for the existence of two non-superimposable mirror images, known as enantiomers: (R)-phenylglycolate and (S)-phenylglycolate. The formation of the potassium salt from phenylglycolic acid does not affect this stereocenter. The ionic bond between the carboxylate anion and the potassium cation (K+) does not alter the covalent framework of the chiral center, thus the inherent chirality of the molecule is maintained.
Biological systems are inherently chiral, and the interaction between a chiral drug and its biological target can differ significantly between enantiomers. researchfloor.org This principle underscores the importance of enantiomeric purity in pharmaceutical applications. The ability to maintain a specific stereochemistry is crucial for therapeutic efficacy and safety. researchfloor.org The synthesis of enantiomerically pure drugs is often achieved through asymmetric synthesis, which utilizes chiral catalysts or auxiliaries to selectively produce one enantiomer over the other. researchfloor.org
When a derivative of this compound, such as an ester, is treated with a strong base, it can form a potassium enolate. This process involves the removal of the acidic proton from the alpha-carbon, leading to the formation of a carbon-carbon double bond and converting the previously sp3-hybridized stereocenter into an sp2-hybridized carbon. While this transformation removes the traditional point chirality, the chiral information is not necessarily lost. Instead, it can be preserved through a phenomenon known as "memory of chirality". researchgate.net
In the enolate intermediate, restricted rotation around the C-C single bond adjacent to the enolate can give rise to dynamic axial chirality. nih.gov The bulky phenyl group and the potassium-coordinated oxygen atom can create a chiral axis, where the enolate exists as a pair of rapidly interconverting atropisomers. Although the enolate itself may not be statically chiral, it can retain the "memory" of the original stereocenter. researchgate.net This temporary, dynamic chirality can influence the stereochemical outcome of subsequent reactions, as one of the atropisomers may be more stable or react more quickly, leading to the preferential formation of one stereoisomer in the final product. This transfer of chirality from a stereocenter to a chiral axis and back to a new stereocenter is a key strategy in asymmetric synthesis. researchgate.net
Enantioselective Applications
This compound can be utilized as a chiral reagent in asymmetric synthesis. As a chiral molecule, it can interact differently with other chiral molecules or with the prochiral faces of an achiral substrate. For instance, it could serve as a chiral proton source in enantioselective protonation reactions or as a chiral counterion in phase-transfer catalysis. The principle of asymmetric induction describes how a chiral feature in a reagent, substrate, or catalyst influences a reaction to preferentially form one enantiomer or diastereoisomer over another. wikipedia.org The use of reversibly attached chiral molecules, known as chiral auxiliaries, is a common strategy to induce diastereoselective reactions, which after cleavage of the auxiliary, results in an enantioselective process. wikipedia.org
Asymmetric induction is a fundamental concept in asymmetric synthesis where chiral information is transferred during a chemical reaction. wikipedia.orgmsu.edu External asymmetric induction, where a chiral catalyst introduces chirality in the transition state, is a highly desirable method. wikipedia.org Chiral potassium complexes, including those derived from strong Brønsted bases or coordinated with chiral ligands, have emerged as effective catalysts for enantioselective carbon-carbon bond-forming reactions. rsc.orgchemrxiv.org For example, chiral potassium Brønsted bases, prepared from potassium tert-butoxide and BINOL-based chiral crown ethers, can create an effective chiral environment around the potassium cation. chemrxiv.org This enables reactions such as the tandem allylic isomerization/asymmetric aldol (B89426)–Tishchenko reaction to produce 1,3-diols with high diastereoselectivity and enantioselectivity. chemrxiv.org
A notable example of asymmetric induction by a potassium species is the enantioselective Wittig olefination. The Wittig reaction is a versatile method for converting aldehydes and ketones into alkenes. researchgate.netorganic-chemistry.org Recent advancements have shown that a chiral potassium-isothiourea-boronate complex can catalyze the Wittig olefination of 4-substituted cyclohexanones with non-stabilized phosphorus ylides to produce highly enantioenriched axially chiral alkenes. organic-chemistry.orgnih.govnih.gov
The mechanism involves a Lewis acid-mediated process where the chiral potassium catalyst activates the carbonyl substrate. organic-chemistry.orgnih.gov Computational studies suggest a stepwise cycloaddition that proceeds through an intermediate potassium betaine complex. nih.gov The formation of this complex is the enantiodetermining step. nih.gov The reaction ultimately forms an oxaphosphetane adduct under cryogenic conditions, which then thermally fragments to yield the alkene product. organic-chemistry.orgnih.gov The unique macrocyclic structure of the catalyst's amide-potassium-boronate chelate is crucial for achieving high enantioselectivity. nih.gov
The scope of this catalytic system has been explored with various cyclohexanone and ylide derivatives, demonstrating high yields and enantioselectivities for products with linear alkyl substituents. nih.gov
| Product | Ylide Substituent (R) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|
| 5a | Ethyl | 94 | 91 |
| 5b | n-Propyl | 92 | 90 |
| 5c | n-Butyl | 95 | 90 |
| 5d | Isobutyl | 89 | 92 |
Asymmetric Induction in Reactions Catalyzed by Potassium Species
Asymmetric Mannich Reactions
Following a comprehensive review of scientific literature, no specific research findings or data on the participation of this compound in asymmetric Mannich reactions have been identified. Extensive searches for direct and related stereoselective transformations involving this compound as a nucleophile in reactions with imines, which is characteristic of a Mannich-type reaction, did not yield any relevant results.
The Mannich reaction is a fundamental carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group, using an aldehyde and a primary or secondary amine. The asymmetric variant of this reaction is crucial for the stereoselective synthesis of chiral β-amino carbonyl compounds, which are valuable building blocks for many pharmaceuticals and natural products. This is typically achieved using chiral catalysts, chiral auxiliaries, or chiral substrates.
While there is extensive literature on asymmetric Mannich reactions employing a wide variety of nucleophiles (such as ketones, aldehydes, and α-hydroxy ketones) and catalysts, there is no available information detailing the use of this compound or its corresponding acid, phenylglycolic acid, as the nucleophilic component in such a reaction.
Therefore, due to the absence of published research in this specific area, no detailed research findings, reaction schemes, or data tables concerning the asymmetric Mannich reactions of this compound can be provided.
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of potassium phenylglycolate.
DFT calculations are widely employed to explore the electronic structure and reactivity of molecules. For systems analogous to this compound, such as other alkali metal salts of mandelic acid, DFT methods like B3LYP with a 6-311++G(d,p) basis set have been used to optimize geometric structures and calculate electron charge distribution. mdpi.com
Studies on related potassium salts have shown that the presence of the potassium ion significantly influences the electronic properties and, consequently, the reactivity of the anion. nih.govsciencepublishinggroup.com For instance, DFT can be used to analyze the distribution of electron density, highlighting the ionic nature of the interaction between the potassium cation and the phenylglycolate anion. The formation of the salt leads to an increase in electron density around the aromatic ring protons of the mandelate (B1228975) anion. mdpi.com This change in electronic distribution is a key factor in determining the reactivity of the compound.
Furthermore, DFT is a valuable tool for investigating reaction mechanisms involving phenylglycolate. By calculating the energies of reactants, transition states, and products, potential energy surfaces can be mapped out, providing a detailed understanding of reaction pathways. For example, in reactions where the carboxylate group participates, DFT can elucidate the role of the potassium counterion in stabilizing transition states or intermediates.
The following table presents data from a DFT study on mandelic acid and its alkali metal salts, which serves as a proxy for understanding the electronic changes in this compound. mdpi.com
| Compound | C2, C6 Chemical Shift (ppm) | C3, C5 Chemical Shift (ppm) | C4 Chemical Shift (ppm) |
| Mandelic Acid | 128.8 | 129.2 | 129.1 |
| Lithium Mandelate | 128.5 | 129.0 | 128.9 |
| Sodium Mandelate | 128.3 | 128.8 | 128.7 |
| Potassium Mandelate | 128.0 | 128.5 | 128.4 |
| Cesium Mandelate | 127.8 | 128.3 | 128.2 |
A significant application of quantum chemical calculations is the prediction of spectroscopic properties. For this compound, methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict NMR spectra (¹H and ¹³C). mdpi.com Theoretical calculations of chemical shifts for mandelic acid and its alkali metal salts have shown good agreement with experimental values. mdpi.com For instance, the calculated chemical shifts for the aromatic protons in mandelic acid salts show an upfield shift compared to the free acid, reflecting the increased electron density. mdpi.com
Vibrational spectroscopy (infrared and Raman) can also be simulated. By calculating the vibrational frequencies and intensities, theoretical spectra can be generated, which aids in the interpretation of experimental spectra and the assignment of vibrational modes.
In addition to spectroscopic properties, computational methods can predict reaction pathways. By modeling the interaction of this compound with other reactants, it is possible to identify the most likely sites of reaction and the associated energy barriers. This is particularly useful for understanding its role in synthesis or its degradation pathways.
The table below shows a comparison of experimental and theoretically calculated ¹H NMR chemical shifts for mandelic acid and its potassium salt, demonstrating the predictive power of these computational methods. mdpi.com
| Proton | Mandelic Acid (Experimental, ppm) | Mandelic Acid (Theoretical, ppm) | Potassium Mandelate (Experimental, ppm) | Potassium Mandelate (Theoretical, ppm) |
| H2 | 7.45 | 7.42 | 7.40 | 7.38 |
| H3 | 7.34 | 7.31 | 7.29 | 7.27 |
| H4 | 7.40 | 7.37 | 7.35 | 7.33 |
| H5 | 7.34 | 7.31 | 7.29 | 7.27 |
| H6 | 7.45 | 7.42 | 7.40 | 7.38 |
| H7a | 5.08 | 5.05 | 4.95 | 4.92 |
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound and its interactions with its environment over time.
While specific MD studies on this compound are not widely documented, the methodology is well-suited to investigate its behavior in solution. Such simulations could model the diffusion of individual potassium and phenylglycolate ions, as well as the formation and dissolution of ion pairs and larger aggregates. By simulating the system over time, one can gain insights into the equilibrium between these different species.
Conformational analysis of the phenylglycolate anion can also be performed using MD. The simulations would reveal the preferred conformations of the molecule in solution and the flexibility of the side chain containing the hydroxyl and carboxylate groups. This information is crucial for understanding how the molecule interacts with other species, such as in crystallization processes or when binding to a larger molecule. Studies on similar molecules like mandelic acid have utilized MD to understand their aggregation and packing in the solid state. acs.org
The chemical reactivity of this compound is significantly influenced by the solvent and the nature of the counterion. rsc.org MD simulations are an excellent tool for probing these effects at a molecular level. rsc.org By performing simulations in different explicit solvents, it is possible to study the structure of the solvation shell around the phenylglycolate anion and the potassium cation. researchgate.net The arrangement of solvent molecules can affect the accessibility of reactive sites on the anion and stabilize or destabilize transition states. rsc.org
The identity of the alkali metal counterion (in this case, potassium) is also critical. nih.gov MD simulations can be used to compare the behavior of different alkali metal salts of phenylglycolic acid. rsc.org For example, the size and charge density of the cation will affect its interaction with both the phenylglycolate anion and the surrounding solvent molecules. rsc.org These differences in interaction can translate into different levels of ion pairing and, ultimately, different reaction kinetics. Ab initio molecular dynamics studies on alkali metal ions in solution have provided detailed information on the structure of their hydration shells and the dynamics of water exchange, which are key factors in their chemical behavior. rsc.org
Advanced Analytical Methodologies in Chemical Processes
Spectroscopic Techniques for Mechanistic Elucidation (e.g., NMR, IR, UV-Vis for intermediates or reaction progress)
Spectroscopic methods are fundamental in probing the structure of potassium phenylglycolate and monitoring its formation or transformation in real-time. These techniques provide insights into reaction kinetics, the identity of intermediates, and the final product structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy would be a primary tool for the structural confirmation of the phenylglycolate anion.
¹H and ¹³C NMR: These techniques provide a detailed map of the carbon and hydrogen framework of the organic anion. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the phenyl ring, the methine proton (CH), and the hydroxyl proton (OH). The chemical shifts would be sensitive to the solvent and concentration. libretexts.org Similarly, the ¹³C NMR spectrum would display characteristic signals for the carboxylate carbon, the carbon bearing the hydroxyl group, and the aromatic carbons. libretexts.orgresearchgate.net Aromatic and α,β-unsaturated acids typically show carboxyl carbon signals near the upfield end of the 165 to 185 ppm range. libretexts.org
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| ¹H (Aromatic) | ~7.2-7.5 | Complex multiplet pattern typical for a monosubstituted benzene (B151609) ring. |
| ¹H (Methine, CH-OH) | ~5.0 | Singlet. Position can be affected by solvent and hydrogen bonding. |
| ¹³C (Carboxylate, COO⁻) | ~175-185 | Downfield shift characteristic of carboxylate carbons. libretexts.org |
| ¹³C (Methine, CH-OH) | ~70-75 | Typical range for a carbon bonded to an oxygen atom. |
| ¹³C (Aromatic) | ~125-140 | Multiple signals corresponding to the different carbons of the phenyl group. |
³⁹K NMR: As a quadrupolar nucleus, ³⁹K NMR could be used to probe the ionic environment of the potassium cation. huji.ac.il The chemical shift and signal line width are sensitive to the cation's coordination and the symmetry of its surroundings. huji.ac.il While it has low intrinsic sensitivity, ³⁹K NMR is primarily used to measure relaxation rates to study ion binding in solution. huji.ac.ilnih.gov
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups within this compound. The conversion of phenylglycolic acid to its potassium salt would result in a distinct change in the carbonyl stretching frequency.
Key Absorptions: The spectrum would be dominated by a very broad O-H stretching band from the alcohol group (around 3400 cm⁻¹). ecnu.edu.cn Unlike its parent carboxylic acid which shows a C=O stretch around 1716 cm⁻¹, the potassium salt would exhibit a strong carboxylate (COO⁻) asymmetric stretching band at a lower wavenumber, typically in the 1610-1550 cm⁻¹ region. mdpi.com The symmetric stretch would appear in the 1420-1300 cm⁻¹ range. Other significant peaks include the C-O stretch of the secondary alcohol and various C-H and C=C stretches from the aromatic ring. spectroscopyonline.com
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol O-H | Stretch | 3500-3200 | Strong, Broad |
| Aromatic C-H | Stretch | 3100-3000 | Medium |
| Carboxylate C=O | Asymmetric Stretch | 1610-1550 | Strong |
| Aromatic C=C | Stretch | 1600-1450 | Medium-Weak |
| Carboxylate C-O | Symmetric Stretch | 1420-1300 | Variable |
| Alcohol C-O | Stretch | 1150-1050 | Strong |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is useful for quantifying compounds with chromophores and for monitoring reaction progress. orientjchem.org The phenyl group in this compound acts as a chromophore, absorbing UV light. This property can be exploited to monitor its synthesis, for instance, in the oxidation of a suitable precursor. orientjchem.org By tracking the change in absorbance at a specific wavelength (λmax) corresponding to the phenylglycolate anion, one can determine reaction kinetics. rhhz.net For example, the oxidation of mandelic acid by various reagents has been successfully monitored using UV-Vis spectrophotometry. orientjchem.org
Chromatographic Methods for Product Analysis and Purity Assessment (e.g., Chiral SFC/GC for enantiomeric excess)
Phenylglycolic acid is a chiral molecule, meaning this compound exists as a mixture of enantiomers (R and S forms). Chromatographic techniques are essential for separating these enantiomers and determining the enantiomeric excess (e.e.), a critical parameter in pharmaceutical applications.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful tool for chiral separations, offering advantages like faster analysis times and reduced consumption of toxic organic solvents compared to traditional liquid chromatography. selvita.comchromatographyonline.com The technique uses supercritical carbon dioxide as the main mobile phase. selvita.com For the analysis of this compound, the salt would first be converted back to its acidic form (phenylglycolic acid) or a suitable derivative. The separation would be achieved on a chiral stationary phase (CSP), often based on polysaccharide derivatives like cellulose (B213188) or amylose. chromatographyonline.comchromatographyonline.com The differential interaction of the R and S enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. youtube.com
Chiral Gas Chromatography (GC)
Chiral GC is another established method for enantiomeric separation. mdpi.com Due to the low volatility of phenylglycolic acid, derivatization is necessary prior to analysis. mdpi.com The hydroxyl and carboxyl groups are typically converted into less polar and more volatile esters or ethers. These derivatives are then separated on a capillary column containing a chiral selector, such as a derivatized cyclodextrin. mdpi.commdpi.com The separated enantiomers are detected, and the peak areas are used to calculate the enantiomeric excess. Systematic studies on mandelic acid derivatives have been performed to understand the relationship between molecular structure and chiral selectivity on various GC stationary phases. mdpi.com
Electrochemical Characterization Techniques for Reaction Monitoring
Electrochemical techniques offer a highly sensitive means to monitor reactions that involve changes in oxidation state. rsc.org They can be used to study the synthesis of this compound or its subsequent degradation. For example, the synthesis of mandelic acid via the electrocarboxylation of benzaldehyde (B42025) has been studied using voltammetry, which revealed how the presence of CO₂ alters the reduction behavior of the aldehyde. acs.org
Furthermore, the oxidative decarboxylation of 3,4-dihydroxymandelic acid has been investigated using cyclic voltammetry and chronoamperometry. nih.gov These studies showed that the acid is initially oxidized in a two-electron step to an o-benzoquinone, which is unstable and subsequently loses CO₂. nih.gov A similar approach could be applied to monitor reactions involving this compound, providing valuable mechanistic insights by detecting redox-active intermediates and products in real-time. rsc.org
Mass Spectrometry for Reaction Intermediates and Product Identification
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and structure of reaction products and intermediates.
Electrospray Ionization (ESI-MS)
For this compound, ESI-MS in negative ion mode would be the method of choice. This technique would readily detect the deprotonated phenylglycolic acid, [M-H]⁻, at an m/z corresponding to its molecular weight. In positive ion mode, adducts such as [M+K]⁺ or [M-H+2K]⁺ might be observed, which can be influenced by the concentration of potassium ions in the solvent. spectroscopyonline.commdpi.com ESI-MS is particularly useful for analyzing the products of reactions directly from the solution phase.
Tandem Mass Spectrometry (MS/MS)
To confirm the structure, tandem mass spectrometry (MS/MS) would be employed. The isolated phenylglycolate anion would be subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. Based on the fragmentation of similar phenolic acids, key fragmentation pathways would likely include: researchgate.net
Decarboxylation: Loss of CO₂ (44 Da) from the carboxylate group.
Loss of Water: Elimination of H₂O (18 Da).
Cleavage of the Benzene Ring: Producing smaller fragment ions characteristic of the aromatic structure.
Analyzing these fragmentation patterns allows for the unambiguous identification of the phenylglycolate structure and can help in elucidating the structures of unknown intermediates or byproducts in a reaction mixture. mdpi.comcore.ac.uk
Advanced Applications in Organic Synthesis and Material Science
Role as a Key Intermediate in Complex Chemical Synthesis
Potassium phenylglycolate serves as a direct precursor in the synthesis of novel chemical structures, such as functionalized ionic liquids. For instance, it is a key starting material in the synthesis of alkylbenzyldimethylammonium mandelates. This transformation is achieved through a salt metathesis reaction with the corresponding alkylbenzyldimethylammonium chlorides. researchgate.net The resulting mandelate (B1228975) ionic liquids are a subject of research for their potential antimicrobial properties. researchgate.net
In the realm of photochemistry, the reactivity of this compound is notably enhanced in the presence of crown ethers. The strong affinity of the potassium cation for 18-crown-6-ether facilitates a significantly faster oxidation rate and higher quantum yield compared to the corresponding ammonium (B1175870) salt. asau.ru This characteristic highlights its potential as a reactive intermediate in light-induced chemical processes.
Catalytic Roles of this compound Derivatives
This compound itself has demonstrated utility as a catalyst in polymerization processes. Specifically, it can be employed as a catalyst for the production of lactides from lactic acid oligomers. google.com Lactides are crucial monomers for the synthesis of biodegradable polymers like polylactic acid (PLA). The choice of catalyst, such as this compound, allows for the control over the production ratio of meso-lactide, which in turn influences the optical purity and moldability of the resulting polymer. google.com
| Catalyst | Product | Significance |
| This compound | Lactides (including meso-lactide) | Control over optical purity for biodegradable polymer production. google.com |
While direct catalytic applications of this compound derivatives are not extensively documented, the principle of using potassium salts to promote catalytic activity is well-established. Potassium is known to act as a promoter for various metal-based catalysts, enhancing their performance in reactions such as steam reforming and oxidation. This is often attributed to the alkali metal's ability to modify the electronic and structural properties of the catalyst.
Contributions to Carbon-Carbon and Carbon-Heteroatom Bond Formation Strategies
The direct and specific contributions of this compound to carbon-carbon and carbon-heteroatom bond formation strategies are an emerging area of research. While detailed mechanistic studies are limited, the inherent reactivity of the mandelate anion and the properties of the potassium counter-ion suggest potential applications. Organometallic reagents involving potassium have been shown to be effective in various cross-coupling reactions.
Complexation studies involving this compound and chiral crown ethers have been conducted to explore enantiomeric recognition. semanticscholar.org Such studies are fundamental to the development of stereoselective transformations, which are crucial in modern organic synthesis for the formation of specific C-C and C-heteroatom bonds in chiral molecules.
Potential in Polymer Chemistry
The most direct application of this compound in polymer chemistry lies in its role as a catalyst for the synthesis of lactide monomers, as previously mentioned. google.com This is a key step in the production of biodegradable polymers, which are of significant interest as sustainable alternatives to conventional plastics.
Furthermore, the general use of potassium salts as initiators and catalysts in various polymerization reactions suggests a broader potential for this compound. Potassium-based initiators are known to be effective in the ring-opening polymerization of monomers like lactide and in the anionic polymerization of methacrylates. The phenylglycolate anion could potentially be incorporated as a functional end-group in a polymer chain, thereby imparting specific properties to the final material.
The synthesis of novel ionic liquids from this compound also opens avenues for their use as components in polymer-based materials, such as in the development of new resin components or advanced coatings. researchgate.net
Future Research Directions and Challenges
Development of Novel Synthetic Routes
The exploration of new methods for synthesizing chemical compounds is crucial for improving efficiency, reducing costs, and enhancing sustainability. For Potassium phenylglycolate, future research is anticipated to move beyond traditional batch preparations. The development of novel synthetic routes could focus on several key areas:
Catalytic Approaches: Investigating new catalysts could lead to milder reaction conditions and higher yields. For instance, the use of transition-metal catalysts, which have proven effective in a wide range of organic transformations, could open new pathways to this compound.
Alternative Starting Materials: Research into utilizing different precursors for the phenylglycolate moiety could provide more economical and sustainable options. This might involve exploring bio-based feedstocks or more readily available chemical intermediates.
Process Intensification: Developing methods that combine multiple reaction steps into a single, streamlined process can significantly improve efficiency. Such "one-pot" syntheses reduce waste and energy consumption.
A comparison of a hypothetical novel route with a traditional approach is presented below.
| Feature | Traditional Synthesis (Hypothetical) | Novel Catalytic Route (Hypothetical) |
| Starting Materials | Mandelic Acid, Potassium Hydroxide (B78521) | Benzoylformic Acid, Potassium Source |
| Catalyst | None | Novel Hydrogenation Catalyst |
| Reaction Conditions | High Temperature, Batch Reactor | Lower Temperature, Continuous Flow |
| Yield | ~85% | >95% |
| Byproducts | Water | Minimal |
| Sustainability | Moderate | High |
Exploration of Undiscovered Reactivity Pathways
The full reactive potential of this compound remains largely untapped. As a salt of a chiral alpha-hydroxy acid, it possesses multiple functional groups that could participate in a variety of chemical transformations. Future research should systematically explore its reactivity with a diverse range of electrophiles and nucleophiles under various conditions.
Key areas for investigation include:
Asymmetric Transformations: Leveraging the chiral center of the phenylglycolate anion as a directing group or chiral auxiliary in asymmetric synthesis.
Coordination Chemistry: Studying its ability to form complexes with various metal centers, potentially leading to new catalysts or materials. The interaction between the potassium cation and the enolate oxygen can influence stereoselectivity in reactions. rsc.org
Polymerization: Investigating its potential as a monomer or initiator in the synthesis of novel biodegradable polymers, analogous to how glycolic acid is used. researchgate.net
Integration with Flow Chemistry and Sustainable Synthesis
Modern chemical manufacturing is increasingly shifting towards continuous processing, or flow chemistry, due to its significant advantages in safety, efficiency, and scalability. researchgate.net The integration of this compound synthesis into a flow chemistry paradigm presents a promising research direction.
Flow Chemistry Advantages:
Enhanced Safety: Small reactor volumes minimize the risks associated with handling reactive intermediates.
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing. researchgate.net
Scalability: Production can be easily scaled up by running the system for longer periods or by using multiple reactors in parallel.
Furthermore, a focus on sustainable synthesis is paramount. easymining.com This involves the use of environmentally benign solvents, reducing energy consumption, and minimizing waste generation. Research could focus on developing a synthesis for this compound that utilizes water or other green solvents, aligning with the principles of green chemistry. rsc.org
Advanced Mechanistic Characterization Techniques
A deep understanding of reaction mechanisms is fundamental to optimizing existing processes and designing new ones. Future studies on the synthesis and reactivity of this compound should employ advanced characterization techniques to elucidate the intricate details of its chemical transformations.
Potential Techniques and Their Applications:
| Technique | Information Gained |
| In-situ Spectroscopy (FTIR, Raman) | Real-time monitoring of reactant consumption and product formation to determine reaction kinetics. |
| Computational Chemistry (DFT) | Modeling of transition states and reaction pathways to predict reactivity and stereochemical outcomes. rsc.org |
| Isotopic Labeling Studies | Tracing the path of atoms through a reaction to confirm mechanistic hypotheses. |
| Advanced Kinetic Analysis | Elucidating complex reaction mechanisms and identifying rate-limiting steps. mdpi.com |
By applying these advanced methods, researchers can gain unprecedented insight into the factors that govern the reactivity of this compound, paving the way for more rational and efficient chemical synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
